molecular formula C10H10FNO B11801292 (R)-4-(2-Fluorophenyl)pyrrolidin-2-one

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B11801292
M. Wt: 179.19 g/mol
InChI Key: VFSKMPHWPAXAON-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(2-Fluorophenyl)pyrrolidin-2-one is a chemical compound with a molecular formula of C10H10FNO It is a pyrrolidinone derivative, characterized by the presence of a fluorophenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

Industrial production of ®-4-(2-Fluorophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide, sodium ethoxide, and various amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

®-4-(2-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(2-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidinone ring may also contribute to the compound’s overall pharmacological profile by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)pyrrolidin-2-one: Similar in structure but with the fluorophenyl group attached at a different position on the pyrrolidinone ring.

    1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one: Contains an amino group in addition to the fluorophenyl group, leading to different chemical and biological properties.

    5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one: Contains a bromine atom in addition to the fluorophenyl group, which can affect its reactivity and applications.

Uniqueness

®-4-(2-Fluorophenyl)pyrrolidin-2-one is unique due to the specific position of the fluorophenyl group on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4R)-4-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m0/s1

InChI Key

VFSKMPHWPAXAON-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=CC=C2F

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.